molecular formula C25H22N2O3S2 B335099 ETHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B335099
M. Wt: 462.6 g/mol
InChI Key: YNAVHWZEFVNHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ETHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, often involves condensation reactions. Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its complex structure, which combines a quinoline moiety with a thiophene ring.

Properties

Molecular Formula

C25H22N2O3S2

Molecular Weight

462.6 g/mol

IUPAC Name

ethyl 2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C25H22N2O3S2/c1-3-30-25(29)22-16-8-6-10-20(16)32-24(22)27-23(28)17-13-19(21-12-11-14(2)31-21)26-18-9-5-4-7-15(17)18/h4-5,7,9,11-13H,3,6,8,10H2,1-2H3,(H,27,28)

InChI Key

YNAVHWZEFVNHQI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)C

Origin of Product

United States

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